2-chloro-N-[2-(1-methyl-4-piperidinyl)ethyl]benzamide
Overview
Description
2-chloro-N-[2-(1-methyl-4-piperidinyl)ethyl]benzamide is a useful research compound. Its molecular formula is C15H21ClN2O and its molecular weight is 280.79 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 280.1342410 g/mol and the complexity rating of the compound is 290. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anti-acetylcholinesterase Activity
2-chloro-N-[2-(1-methyl-4-piperidinyl)ethyl]benzamide derivatives have been synthesized and evaluated for their potential as anti-acetylcholinesterase (AChE) inhibitors, showing promise for the treatment of conditions like Alzheimer's disease. Modifications of the benzamide moiety have been found to significantly enhance inhibitory activity against AChE, with certain derivatives displaying high selectivity and potency, thereby suggesting their utility in developing antidementia agents (Sugimoto et al., 1990).
Serotonin 4 Receptor Agonist for Gastrointestinal Motility
Research into 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives has identified compounds with significant serotonin 4 (5-HT4) receptor agonist activity. These compounds show potential for enhancing gastrointestinal motility, with some derivatives demonstrating improved pharmacological profiles and oral bioavailability over previous candidates, indicating their possible application in treating gastrointestinal disorders (Sonda et al., 2003).
Metal Complexes for Antibacterial Activity
Studies on metal complexes of benzamides, including those structurally related to this compound, have shown promising antibacterial activity. The copper complexes of these benzamides exhibited enhanced activity against various bacterial strains compared to the free ligands, suggesting their potential in developing new antibacterial agents (Khatiwora et al., 2013).
Dopamine D3 Receptor Ligands
Modifications of the N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide structure have led to the identification of compounds with moderate to high affinity for the dopamine D3 receptor. These findings indicate the potential of such derivatives in the development of treatments for disorders related to the dopaminergic system, including Parkinson's disease and schizophrenia (Leopoldo et al., 2002).
Synthesis for Clinical Studies
The development of methods for the synthesis of this compound derivatives has facilitated the production of compounds for preclinical and clinical studies. This includes the synthesis of compounds like AZD1283, a selective and reversible antagonist of the P2Y12 receptor, supporting its evaluation in the context of thrombosis and other related conditions (Andersen et al., 2013).
Properties
IUPAC Name |
2-chloro-N-[2-(1-methylpiperidin-4-yl)ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-18-10-7-12(8-11-18)6-9-17-15(19)13-4-2-3-5-14(13)16/h2-5,12H,6-11H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAGLZUTPFYXKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CCNC(=O)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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